Indium, tris(phenylmethyl)-
Description
Indium, tris(phenylmethyl)- (In(CH2C6H5)3) is an organoindium compound featuring three benzyl (phenylmethyl) ligands coordinated to an indium(III) center. This compound belongs to the class of organometallic indium derivatives, which are notable for their applications in organic synthesis, catalysis, and materials science. The benzyl ligands confer unique steric and electronic properties, influencing reactivity and stability.
Properties
CAS No. |
125706-16-3 |
|---|---|
Molecular Formula |
C21H21In |
Molecular Weight |
388.2 g/mol |
IUPAC Name |
tribenzylindigane |
InChI |
InChI=1S/3C7H7.In/c3*1-7-5-3-2-4-6-7;/h3*2-6H,1H2; |
InChI Key |
VXYBQDNBICTYEI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C[In](CC2=CC=CC=C2)CC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of indium, tris(phenylmethyl)- typically involves the reaction of indium trichloride with phenylmethyl magnesium bromide (a Grignard reagent). The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent oxidation. The general reaction scheme is as follows:
InCl3+3PhCH2MgBr→In(PhCH2)3+3MgBrCl
Industrial Production Methods: While the laboratory synthesis of indium, tris(phenylmethyl)- is well-documented, its industrial production is less common due to the specialized conditions required. advancements in organometallic chemistry may pave the way for scalable production methods in the future.
Chemical Reactions Analysis
Types of Reactions: Indium, tris(phenylmethyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form indium(III) species.
Reduction: It can be reduced to form lower oxidation state indium compounds.
Substitution: The phenylmethyl groups can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and halogens.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halides, alkoxides, and amines can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indium(III) oxide, while substitution reactions can produce a variety of organoindium compounds.
Scientific Research Applications
Indium, tris(phenylmethyl)- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which indium, tris(phenylmethyl)- exerts its effects varies depending on the application:
Comparison with Similar Compounds
Indium(III) Tris(N-Methyl-N-Phenyldithiocarbamato)
- Formula : In[S2CN(Me)Ph]3
- Structure : Octahedral geometry with sulfur-based dithiocarbamate ligands.
- Properties : Exhibits higher thermal stability (decomposition >200°C) compared to tris(phenylmethyl)indium, which is likely more air- and moisture-sensitive due to weaker In-C bonds. Crystallographic data () reveal a distorted trigonal prismatic geometry, contrasting with the probable trigonal planar structure of tris(phenylmethyl)indium.
- Applications: Used as a precursor for indium sulfide nanomaterials .
Indium 2-Ethylhexanoate
Indium(III) Fluoride Trihydrate
- Formula : InF3·3H2O
- Structure: Inorganic fluoride with a hydrated lattice.
- Properties : High melting point (>600°C) and water solubility, unlike tris(phenylmethyl)indium, which is hydrophobic and thermally unstable at elevated temperatures.
- Applications: Used in optical coatings and electronics, contrasting with organoindium compounds’ roles in organic synthesis .
Comparative Data Table
Reactivity and Functional Differences
- Ligand Effects: Tris(phenylmethyl)indium’s benzyl ligands are stronger σ-donors but weaker π-acceptors compared to dithiocarbamates, leading to differences in redox behavior and Lewis acidity.
- Synthetic Utility : While In(CH2C6H5)3 may transfer benzyl groups in cross-coupling reactions (analogous to ’s indium iodide reagents), carboxylates and dithiocarbamates are more stable for materials synthesis.
- Stability: The inorganic InF3·3H2O is stable under ambient conditions, whereas organoindium compounds require inert atmospheres due to air sensitivity .
Toxicity and Handling Considerations
- Inorganic Salts: InF3·3H2O poses risks from fluoride ion release, whereas carboxylates and dithiocarbamates may have lower acute toxicity .
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